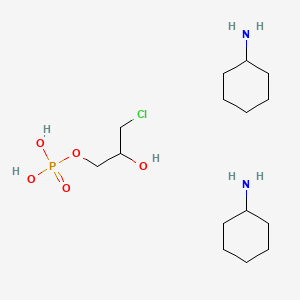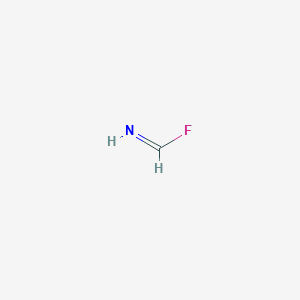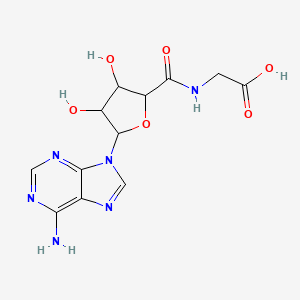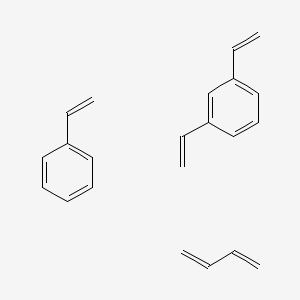
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene is a compound that consists of three distinct chemical entities: 1,3-bis(ethenyl)benzene, buta-1,3-diene, and styrene. This compound is known for its versatile applications in various fields, including polymer chemistry and materials science. It is commonly used in the production of synthetic rubbers and plastics due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene can be synthesized through a polymerization process. The polymerization of styrene and buta-1,3-diene is typically carried out using free-radical initiators. The reaction conditions include:
Temperature: The polymerization is usually conducted at temperatures ranging from 50°C to 100°C.
Pressure: The reaction is carried out under atmospheric pressure.
Solvent: Common solvents used include toluene and benzene.
Industrial Production Methods
In industrial settings, the production of this compound involves emulsion polymerization. This method uses a soap-stabilized water emulsion of styrene and buta-1,3-diene, which is polymerized in continuous reactors . The process is controlled to achieve the desired molecular weight and properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alkenes.
Substitution: Halogenated benzene derivatives and nitrobenzene.
Applications De Recherche Scientifique
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene has numerous applications in scientific research:
Chemistry: Used in the synthesis of various polymers and copolymers, which are essential in materials science.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release matrices.
Industry: Widely used in the production of synthetic rubbers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,3-bis(ethenyl)benzene;buta-1,3-diene;styrene involves the polymerization of its monomeric units. The polymerization process is initiated by free radicals, which propagate the reaction by adding to the double bonds of the monomers. This results in the formation of long polymer chains with unique mechanical and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Divinylbenzene: Similar in structure but lacks the buta-1,3-diene component.
Styrene-Butadiene Rubber (SBR): A copolymer of styrene and buta-1,3-diene, commonly used in the rubber industry.
Acrylonitrile Butadiene Styrene (ABS): A terpolymer that includes acrylonitrile, providing additional chemical resistance.
Uniqueness
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene is unique due to its combination of three distinct monomers, which impart a balance of rigidity, flexibility, and chemical resistance. This makes it highly versatile for various applications, particularly in the production of high-performance materials .
Propriétés
Numéro CAS |
26471-45-4 |
|---|---|
Formule moléculaire |
C22H24 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1,3-bis(ethenyl)benzene;buta-1,3-diene;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H6/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-4-2/h3-8H,1-2H2;2-7H,1H2;3-4H,1-2H2 |
Clé InChI |
WREGNPCWXFCVRF-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Description physique |
Light amber solid; [Redox Pty MSDS] |
Numéros CAS associés |
26471-45-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
![gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14682581.png)
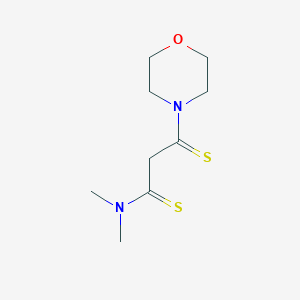
![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
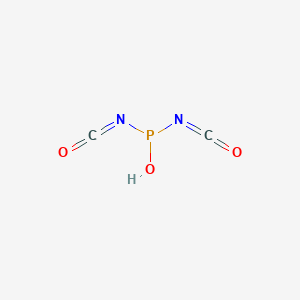
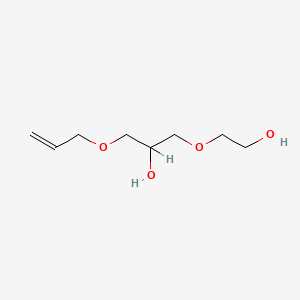
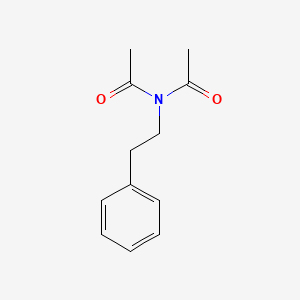
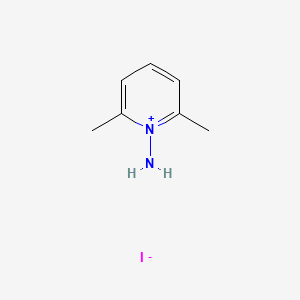

![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)
